molecular formula C9H7F2NO3 B8736533 Carbamoylmethyl 2,6-difluorobenzoate

Carbamoylmethyl 2,6-difluorobenzoate

Cat. No.: B8736533
M. Wt: 215.15 g/mol
InChI Key: VLBXURPBCGREHF-UHFFFAOYSA-N
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Description

Carbamoylmethyl 2,6-difluorobenzoate is an ester derivative of 2,6-difluorobenzoic acid, featuring a carbamoylmethyl group (-NHCO-O-) attached to the benzoate moiety. This compound is of interest due to its structural similarity to pharmacologically active fluorinated benzoates, particularly in antitumor applications. The 2,6-difluoro substitution on the aromatic ring is a critical design element, as fluorination often enhances metabolic stability, bioavailability, and target binding affinity in drug candidates .

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 2,6-difluorobenzoate

InChI

InChI=1S/C9H7F2NO3/c10-5-2-1-3-6(11)8(5)9(14)15-4-7(12)13/h1-3H,4H2,(H2,12,13)

InChI Key

VLBXURPBCGREHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OCC(=O)N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of Carbamoylmethyl 2,6-difluorobenzoate, highlighting substituent variations and their implications:

Compound Name Substituents/R-Groups Key Features Reference
This compound -O-CO-C6H3-2,6-F2, -NHCOCH3 Carbamoylmethyl group enhances hydrogen bonding; antitumor potential
Methyl 2,6-difluorobenzoate -O-CO-C6H3-2,6-F2, -CH3 Simple ester; high boiling point (203–204°C), industrial applications
Allyl 2,6-difluorobenzoate -O-CO-C6H3-2,6-F2, -CH2CH=CH2 Allyl group enables further reactivity (e.g., thiol-ene click chemistry)
1H-Indol-4-yl 2,6-difluorobenzoate -O-CO-C6H3-2,6-F2, -C8H6N (indole) Indole moiety may confer CNS activity or serotonin receptor interactions
2-(tert-Butylamino)-2-oxoethyl 2,6-difluorobenzoate -O-CO-C6H3-2,6-F2, -NHCOC(CH3)3 Bulky tert-butyl group may improve lipophilicity and membrane permeability
2,6-Difluorobenzamide -CONH2 instead of ester Amide group increases metabolic stability but reduces esterase susceptibility

Antitumor Efficacy :

  • This compound’s structural relatives, such as di-n-butyltin 2,6-difluorobenzoate, exhibit potent antitumor activity. In vitro studies show ID50 values against WiDr colon cancer cells surpassing cisplatin and etoposide, while activity against MCF-7 breast cancer cells rivals mitomycin C .
  • The 2,6-difluoro substitution is pivotal for this activity, as ortho-fluorination enhances electron-withdrawing effects, stabilizing the aromatic ring and improving interactions with cellular targets.

Comparison with Methyl and Allyl Derivatives :

Physical and Chemical Properties
Property This compound Methyl 2,6-difluorobenzoate 2,6-Difluorobenzamide
Boiling Point (°C) Not reported 203–204 Decomposes upon heating
Solubility Moderate (polar solvents) Low (organic solvents) High (aqueous)
Stability Hydrolytically stable Stable Highly stable
Synthetic Yield 55% () 90% () 70–85% (typical)
  • The carbamoylmethyl group increases polarity compared to methyl esters, improving solubility in polar solvents but reducing volatility.
  • 2,6-Difluorobenzamide (amide analogue) exhibits higher aqueous solubility due to hydrogen-bonding capacity but lacks esterase-mediated activation .

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